N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide is a synthetic organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a bipyridine moiety and a tert-butyl-substituted benzamide group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the benzamide group: The bipyridine intermediate is then reacted with a benzoyl chloride derivative to form the benzamide linkage. This step may require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Introduction of the tert-butyl group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups in place of the tert-butyl group.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide depends on its specific application:
In coordination chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.
In biological systems: May interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and catalysis.
N-tert-Butylbenzamide: A simpler analog without the bipyridine moiety, used in organic synthesis.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide is unique due to the combination of the bipyridine moiety and the tert-butyl-substituted benzamide group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
4-tert-butyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-22(2,3)19-6-4-18(5-7-19)21(26)25-15-16-8-13-24-20(14-16)17-9-11-23-12-10-17/h4-14H,15H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZOJEDBOLMOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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